molecular formula C27H25N5O3 B2580658 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1189981-14-3

2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2580658
CAS RN: 1189981-14-3
M. Wt: 467.529
InChI Key: HNYCHSAYLSJEKA-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Compounds with this core structure have been studied for their DNA intercalation activities as anticancer agents .


Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system incorporating a triazole and a quinoxaline .

Scientific Research Applications

Facile Synthesis of Novel Organic Molecules

Novel Triazoloquinoxalines Synthesis : A study by Rashed et al. (1990) reported the facile synthesis of a series of 1-aryl-s-triazolo[4,3-a]quinoxalin-4-ones through the pyrolysis of corresponding hydrazones. This process highlights the utility of such compounds in generating structurally complex molecules that could serve as key intermediates in the development of various organic compounds with potential applications in medicinal chemistry and materials science (Rashed et al., 1990).

Antimicrobial Activity

Antimicrobial Agents Synthesis : Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, evaluating them for antimicrobial and antifungal activities. Compounds within this class showed potent antibacterial activity, suggesting their potential as leads for developing new antimicrobial agents (Badran et al., 2003).

Chemical Corrosion Inhibition

Corrosion Inhibitors for Metals : Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid. The study demonstrates the application of such compounds in industrial processes where corrosion prevention is crucial, indicating their potential utility in materials science and engineering (Zarrouk et al., 2014).

Mechanism of Action

While the exact mechanism of action for this compound is not known, related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA, which can disrupt the function of cancer cells .

properties

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-4-19-9-11-20(12-10-19)28-24(33)16-31-27(34)32-23-8-6-5-7-22(23)29-26(25(32)30-31)35-21-14-17(2)13-18(3)15-21/h5-15H,4,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYCHSAYLSJEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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